molecular formula C20H21FN4O3S B2654244 1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 2034354-76-0

1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Cat. No. B2654244
CAS RN: 2034354-76-0
M. Wt: 416.47
InChI Key: FHDAYOSOSZBXIM-UHFFFAOYSA-N
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Description

1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C20H21FN4O3S and its molecular weight is 416.47. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Biological Activity

Research has explored the synthesis and biological activities of compounds related to 1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole. For instance, a study highlighted the regiocontrolled synthesis of polysubstituted pyrroles starting from terminal alkynes, sulfonyl azides, and allenes. The process involves the formation of 1-sulfonyl-1,2,3-triazoles and their subsequent reaction with allenes, leading to a range of polysubstituted pyrroles through double bond transposition and Alder-ene reactions (Miura, Hiraga, Biyajima, Nakamuro, & Murakami, 2013).

Inhibitory Mechanisms and Anticancer Effects

Another study focused on the modification of a compound to enhance its anticancer effects and reduce toxicity. The compound, which exhibits potent anticancer effects and inhibits PI3Ks and mTOR, was modified by replacing the acetamide group with an alkylurea moiety. This modification retained the antiproliferative activity, significantly reduced acute oral toxicity, and demonstrated efficacy in inhibiting tumor growth in a mice model (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).

Catalytic Reactions and Synthetic Applications

Furthermore, catalytic reactions involving N-sulfonyl-1,2,3-triazoles have been investigated for their utility in synthesizing biologically relevant molecules. One study detailed nickel-catalyzed denitrogenative alkyne insertion reactions of N-sulfonyl-1,2,3-triazoles, leading to substituted pyrroles. This process highlights the versatility of 1,2,3-triazoles in synthetic chemistry, providing a method for the efficient synthesis of pyrroles with diverse substituents (Miura, Yamauchi, & Murakami, 2009).

Fluorescent Probes and Sensory Applications

The development of fluorescent molecular probes using triazole derivatives has also been explored. A pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker was synthesized through click chemistry, serving as a selective ratiometric and colorimetric chemosensor for Al3+. This study demonstrates the potential of triazole derivatives in creating sensitive and selective sensors for metal ions, contributing to advancements in chemical sensing technologies (Maity & Govindaraju, 2010).

properties

IUPAC Name

1-[1-(4-ethoxy-3-fluorophenyl)sulfonylpyrrolidin-3-yl]-4-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3S/c1-2-28-20-9-8-17(12-18(20)21)29(26,27)24-11-10-16(13-24)25-14-19(22-23-25)15-6-4-3-5-7-15/h3-9,12,14,16H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDAYOSOSZBXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole

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